1,2-Bis(dichlorophosphino)-1,2-dimethylhydrazine
Overview
Description
1,2-Bis(dichlorophosphino)-1,2-dimethylhydrazine, commonly known as BDPDMH, is a chemical compound with the molecular formula C4H10Cl2N2P2. It is a colorless liquid that is widely used in scientific research for its unique properties.
Scientific Research Applications
Synthesis of Organometallic Compounds
1,2-Bis(dichlorophosphino)-1,2-dimethylhydrazine is used in the synthesis of various organometallic compounds. Burt et al. (1979) reported a method for synthesizing related tetraalkyldiphosphines, which are moderately sensitive to air but not spontaneously inflammable (Burt et al., 1979).
Cancer Research
The compound's derivatives have been studied for their potential in cancer research. For instance, Shyam et al. (1987) evaluated a series of 1,2-bis(sulfonyl)hydrazines for antineoplastic activity against various cancers, with some compounds showing significant activity (Shyam et al., 1987).
Fluorescent Compounds Synthesis
Xin-Dong Jiang et al. (2015) demonstrated the use of derivatives of 1,2-bis(dichlorophosphino)-1,2-dimethylhydrazine in synthesizing fluorescent compounds, such as BOPHY dye, which can be used as a pH probe (Xin-Dong Jiang et al., 2015).
Ligand Substitution Studies
Hunt et al. (2012) conducted research on ligand substitution in osmium carbonyl clusters using derivatives of 1,2-dimethylhydrazine, leading to insights into the thermodynamic preference of ligand-bridged isomers (Hunt et al., 2012).
Crystallography
The crystal and molecular structure of compounds related to 1,2-bis(dichlorophosphino)-1,2-dimethylhydrazine has been studied to understand their geometrical properties, as reported by Faught (1976) (Faught, 1976).
Tumor Inhibition
Wattenberg and Fiala (1978) found that compounds containing a carbon disulfide moiety, structurally related to 1,2-dimethylhydrazine, inhibited neoplasia of the large bowel in mice, opening avenues for the investigation of sulfur-containing inhibitors in cancer research (Wattenberg & Fiala, 1978).
properties
IUPAC Name |
1,2-bis(dichlorophosphanyl)-1,2-dimethylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6Cl4N2P2/c1-7(9(3)4)8(2)10(5)6/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBGOLWADXVEJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(N(C)P(Cl)Cl)P(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Cl4N2P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402370 | |
Record name | N'-(Dichlorophosphanyl)-N,N'-dimethylphosphorohydrazidous dichloride (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(dichlorophosphino)-1,2-dimethylhydrazine | |
CAS RN |
37170-64-2 | |
Record name | N'-(Dichlorophosphanyl)-N,N'-dimethylphosphorohydrazidous dichloride (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Bis(dichlorophosphino)-1,2-dimethylhydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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